

# The Role of WDR91 in Neurodevelopmental Disorders: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

WD40-repeat-containing protein 91 (WDR91) is a crucial regulator of intracellular trafficking, specifically in the endosome-lysosome pathway. Emerging evidence has firmly established its indispensable role in neuronal development and function. Loss-of-function variants in the WDR91 gene have been linked to a novel autosomal recessive neurodevelopmental disorder, underscoring its clinical significance. This technical guide provides a comprehensive overview of the molecular functions of WDR91, its implication in neurodevelopmental disorders, and detailed experimental protocols for its study, aimed at facilitating further research and therapeutic development.

## Molecular Function of WDR91

WDR91 is a multifaceted protein primarily known for its role as an effector of the small GTPase Rab7, a key regulator of late endosomal trafficking.<sup>[1][2][3][4][5]</sup> Its functions are central to the maturation of endosomes and the proper degradation of cellular cargo.

## Role in Endosomal Maturation

WDR91 is essential for the conversion of early endosomes to late endosomes. This process involves a "Rab switch," where the early endosome marker Rab5 is replaced by the late endosome marker Rab7. WDR91 is recruited to endosomes by active, GTP-bound Rab7. Upon

recruitment, WDR91 inhibits the activity of the Rab7-associated phosphatidylinositol 3-kinase (PI3K) complex. This inhibition leads to the downregulation of phosphatidylinositol 3-phosphate (PtdIns3P) levels on the endosomal membrane, a critical step for the transition from an early to a late endosome.

Loss of WDR91 function results in the accumulation of PtdIns3P on endosomes, causing them to stall at an intermediate stage and form giant hybrid endosomes. This subsequently impairs the trafficking and degradation of endocytosed cargo.

## Interaction with WDR81 and the PI3K Complex

WDR91 forms a complex with another WD40-repeat protein, WDR81. This WDR91-WDR81 complex interacts with Beclin-1, a core component of the PI3K complex, to inhibit its kinase activity. This regulatory function is crucial for controlling the levels of PtdIns3P and ensuring the timely maturation of endosomes.

## Regulation of Lysosome Homeostasis and Autophagy

Beyond endosomal maturation, WDR91 is also a key player in maintaining lysosomal homeostasis and function. It regulates lysosome fusion by competing with the HOPS complex component VPS41 for binding to Rab7. This competitive interaction prevents excessive lysosomal fusion, thereby maintaining the appropriate size and function of lysosomes. Dysfunctional lysosomes in the absence of WDR91 lead to impaired autophagy-lysosome degradation pathways.

## Role in Retromer-Dependent Recycling

WDR91 is also involved in the retromer-dependent recycling of transmembrane proteins from endosomes to the plasma membrane or the trans-Golgi network. It facilitates the interaction between Rab7 and components of the SNX-retromer complex, establishing specific endosomal subdomains for cargo retrieval and recycling.

## WDR91 in Neurodevelopment

The intricate processes of neuronal development, including neurite outgrowth, dendritic arborization, and neuronal survival, are highly dependent on proper endosomal-lysosomal

trafficking. Given its central role in this pathway, WDR91 is essential for the normal development of the central nervous system.

## Neuronal Development and Survival

Studies using mouse models have demonstrated the critical importance of WDR91 in brain development. Global knockout of *Wdr91* in mice is neonatally lethal, while brain-specific inactivation leads to impaired brain development, postnatal death, and behavioral defects such as ataxia. Neurons lacking WDR91 exhibit reduced neurite length and complexity, as well as increased apoptosis. These cellular defects manifest as reduced brain size and cortical thinning in *Wdr91* conditional knockout mice.

## WDR91-Associated Neurodevelopmental Disorder

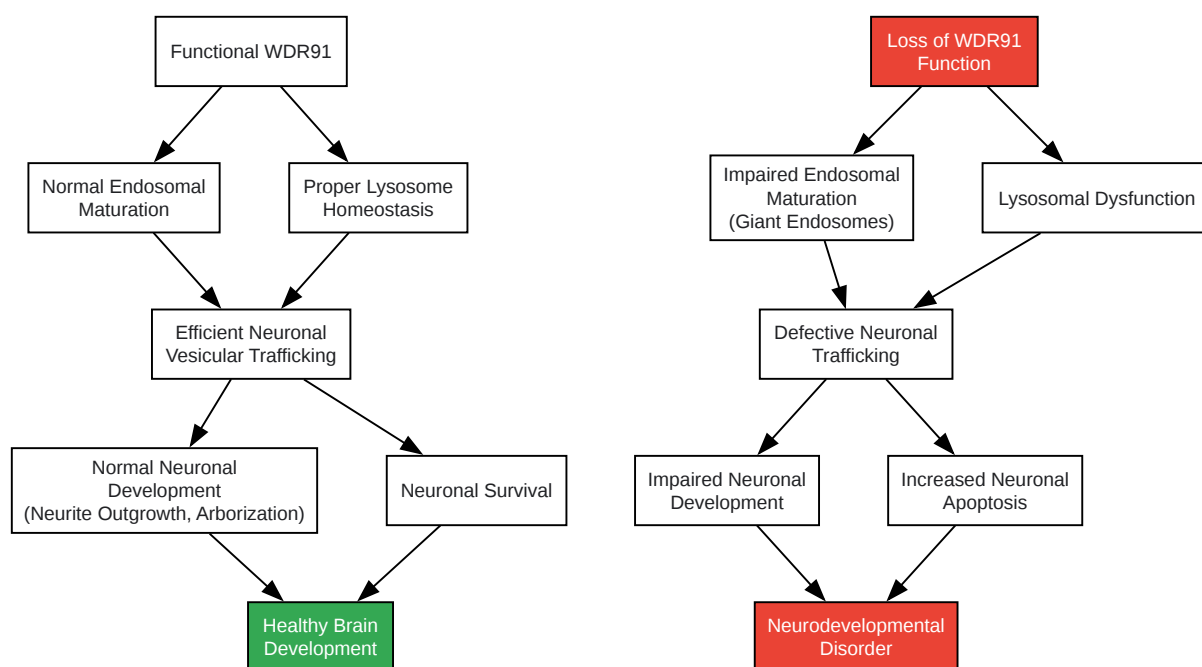
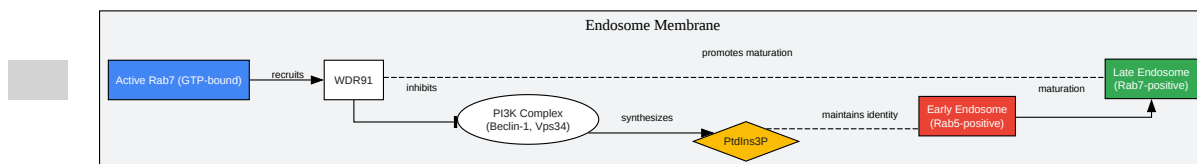
Recently, a homozygous loss-of-function splice site variant in the WDR91 gene (c.1395+1G>A) has been identified in a patient with a severe autosomal recessive neurodevelopmental disorder. The clinical presentation of this disorder aligns with the phenotypes observed in *Wdr91* knockout mice.

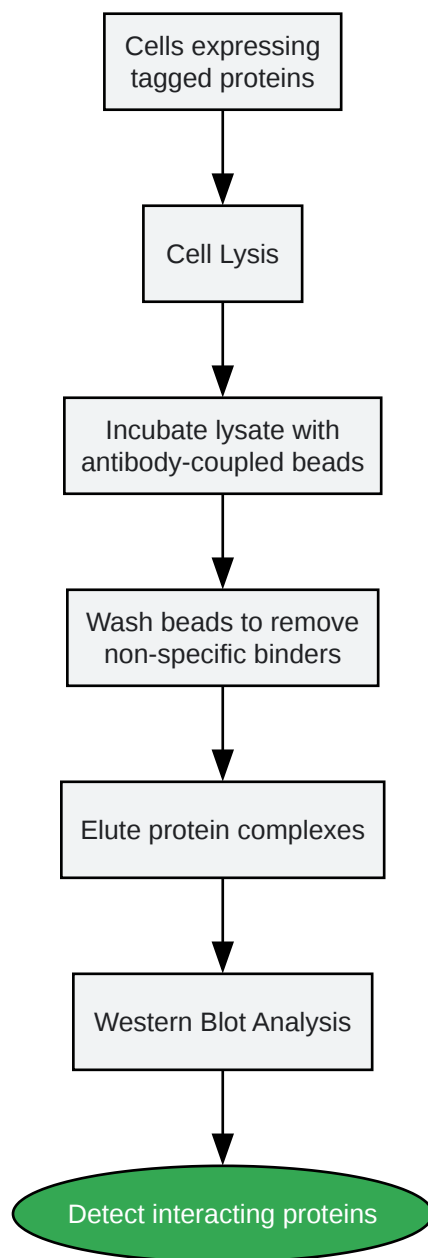
Table 1: Clinical and Neuropathological Features of WDR91 Deficiency

Feature	Human Patient with WDR91 Mutation	Wdr91 Conditional Knockout Mice
Head Circumference	Severe microcephaly	Smaller brain size
Brain Structure	Bilateral cerebral hemisphere hypoplasia, incomplete sulcation, periventricular heterotopias, ventricular enlargement, agenesis of the corpus callosum	Cortical thinning, neuronal loss in cerebral and cerebellar cortices
Neurological	Early-onset psychomotor delay, hypotonia	Ataxic walking pattern, limb-clasping reflexes
Sensory	Sensorineural hearing impairment, visual impairment	Not reported
Other	Dysmorphic features, organomegaly	Progressive growth retardation, postnatal death
Cellular Phenotype	Not directly assessed	Accumulation of giant intermediate endosomes in neurons, reduced neurite length and complexity, increased neuronal apoptosis

## Signaling Pathways and Logical Relationships

The molecular interactions of WDR91 are central to its function in neurodevelopment. The following diagrams illustrate these key pathways and relationships.





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